molecular formula C11H12N4O B3361761 5-Amino-1-(4-methylphenyl)-1H-imidazole-4-carboxamide CAS No. 93270-67-8

5-Amino-1-(4-methylphenyl)-1H-imidazole-4-carboxamide

Cat. No. B3361761
CAS RN: 93270-67-8
M. Wt: 216.24 g/mol
InChI Key: YANVWSSOGLDQIR-UHFFFAOYSA-N
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Description

“5-Amino-1-(4-methylphenyl)-1H-imidazole-4-carboxamide” is a compound that likely belongs to the class of organic compounds known as imidazoles, which are compounds containing an imidazole ring, a five-member ring with two non-adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 4-methylphenyl derivative with a compound containing an imidazole ring. The exact synthesis route would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would consist of an imidazole ring attached to a 4-methylphenyl group and an amino group. The carboxamide group would likely be attached to the 4-position of the imidazole ring .


Chemical Reactions Analysis

As an imidazole derivative, this compound could potentially participate in various chemical reactions. For example, the amino group could act as a nucleophile in reactions with electrophiles. The imidazole ring could also participate in reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its specific biological activity. If it exhibits promising biological activity, it could be further studied for potential applications in medicine or other fields .

properties

IUPAC Name

5-amino-1-(4-methylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)15-6-14-9(10(15)12)11(13)16/h2-6H,12H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YANVWSSOGLDQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=C2N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546127
Record name 5-Amino-1-(4-methylphenyl)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(4-methylphenyl)-1H-imidazole-4-carboxamide

CAS RN

93270-67-8
Record name 5-Amino-1-(4-methylphenyl)-1H-imidazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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